Cerium hydroxide

描述

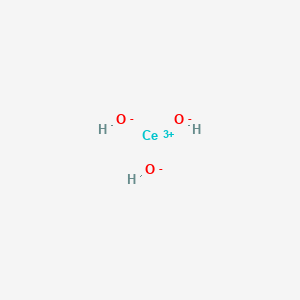

Cerium hydroxide is an inorganic compound with the chemical formula Ce(OH)₃. It is a rare earth hydroxide that appears as a white or pale yellow powder. This compound is primarily used as a precursor to other cerium compounds and has various applications in catalysis, glass manufacturing, and as a polishing agent.

准备方法

Synthetic Routes and Reaction Conditions: Cerium hydroxide can be synthesized through several methods, including:

Precipitation Method: This involves the reaction of cerium salts, such as cerium nitrate or cerium chloride, with a strong base like sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and results in the formation of this compound precipitate.

Hydrothermal Synthesis: This method involves the reaction of cerium salts with a base under high temperature and pressure conditions. The hydrothermal method can produce this compound with controlled particle size and morphology.

Industrial Production Methods:

Radiation-Induced Formation: this compound nanoparticles can be formed by radiation-mediated increase in local pH.

Green Synthesis: this compound can also be prepared using environmentally friendly methods, such as the reaction of cerium carbonate with water under mild conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cerium oxide (CeO₂). This reaction is typically carried out by heating this compound in the presence of oxygen.

Reduction: this compound can be reduced to cerium metal under specific conditions, such as in the presence of a strong reducing agent.

Substitution: this compound can react with various acids to form cerium salts. For example, reacting this compound with hydrochloric acid produces cerium chloride.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Strong reducing agents like hydrogen gas.

Substitution: Acids such as hydrochloric acid, sulfuric acid, or nitric acid.

Major Products Formed:

Oxidation: Cerium oxide (CeO₂).

Reduction: Cerium metal.

Substitution: Cerium salts like cerium chloride, cerium sulfate, and cerium nitrate.

科学研究应用

Catalytic Applications

Cerium hydroxide is widely used as a catalyst in various chemical reactions due to its unique redox properties. It serves as a precursor for cerium oxide, which is utilized in automotive catalytic converters to reduce harmful emissions.

Table 1: Catalytic Applications of this compound

Environmental Applications

This compound plays a significant role in environmental protection, particularly in the treatment of wastewater and air purification. Its ability to modulate redox properties makes it effective in various remediation processes.

Case Study: Wastewater Treatment

Research has shown that this compound can effectively remove heavy metals from wastewater through adsorption and precipitation mechanisms. A study demonstrated an extraction efficiency of 70% for cerium from this compound concentrates using tri-n-butyl phosphate as a solvent .

Biomedical Applications

This compound nanoparticles (nanoceria) have gained attention for their potential therapeutic applications due to their antioxidant properties. They can scavenge reactive oxygen species (ROS) and have been studied for their efficacy in treating various diseases.

Table 2: Biomedical Applications of this compound

Material Science Applications

In material science, this compound is used to produce advanced materials with unique properties. Its role as a stabilizer in various formulations enhances durability and performance.

Case Study: Optical Materials

This compound is employed in the production of high-refractive index glasses used in optical lenses and prisms. Its ability to improve brightness and color quality makes it valuable in the manufacturing of fluorescent lamps and screens .

Synthesis and Characterization of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through various methods, including radiation-induced synthesis and chemical precipitation techniques.

Table 3: Synthesis Methods of this compound Nanoparticles

作用机制

The mechanism of action of cerium hydroxide involves its ability to undergo redox reactions. This compound can switch between the Ce³⁺ and Ce⁴⁺ oxidation states, allowing it to participate in various redox processes. This redox activity is crucial for its catalytic properties and its ability to scavenge free radicals in biomedical applications .

相似化合物的比较

Lanthanum Hydroxide (La(OH)₃): Similar in structure but less effective in redox reactions.

Praseodymium Hydroxide (Pr(OH)₃): Similar in structure but has different redox properties compared to cerium hydroxide.

This compound’s unique redox properties and wide range of applications make it a valuable compound in various scientific and industrial fields.

生物活性

Cerium hydroxide (Ce(OH)₃) is a compound of cerium that has garnered attention for its biological activity, particularly in biomedical applications. This article explores the various aspects of this compound's biological activity, including its antimicrobial properties, antioxidant effects, and potential therapeutic applications. The information is supported by case studies and research findings from diverse sources.

Overview of this compound

This compound exists primarily in two forms: cerium(III) hydroxide and cerium(IV) hydroxide. The former is more soluble and is often studied for its biological properties. Cerium compounds are known for their ability to switch between oxidation states (Ce³⁺ and Ce⁴⁺), which plays a crucial role in their reactivity and biological interactions.

Antimicrobial Properties

This compound nanoparticles (CeNPs) exhibit significant antimicrobial activity against various pathogens. Studies have shown that these nanoparticles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Mechanism: CeNPs interact with bacterial cells through adsorption, leading to oxidative stress due to the generation of reactive oxygen species (ROS). This interaction does not penetrate the bacterial cell but modifies surface properties, affecting cellular transport and metabolism .

- Efficacy: Research indicates that cerium oxide nanoparticles can achieve up to 100% inhibition of microbial cell viability at concentrations as low as 500 mg/L. They have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antioxidant Activity

This compound demonstrates notable antioxidant properties, functioning as a superoxide dismutase (SOD) mimetic. This property allows it to scavenge free radicals and mitigate oxidative stress in biological systems.

Mechanism of Action:

- The autoregenerative cycle of cerium compounds enables them to absorb or donate electrons from active oxygen species, thus neutralizing their harmful effects .

- In vitro studies have shown that CeNPs can enhance cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂), indicating their potential for therapeutic applications in oxidative stress-related diseases .

Case Studies

-

Cell Viability and Differentiation:

A study evaluated the biocompatibility of CeO₂ nanoparticles with human periodontal ligament cells (hPDLCs). Results indicated that the presence of CeO₂ enhanced cell proliferation and osteogenic differentiation markers, suggesting potential applications in dental tissue engineering . -

Toxicity Assessment:

A stereological study assessed the toxic effects of cerium oxide on fetal renal development in pregnant mice. High doses were found to impair kidney development, highlighting the need for careful dosage consideration in therapeutic applications .

Research Findings Summary Table

属性

IUPAC Name |

cerium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJPQTDTZAKTFK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce(OH)3, CeH3O3 | |

| Record name | Cerium(III) hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065942 | |

| Record name | Cerium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.138 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Yellow, brown, or pink if impure; [Hawley] | |

| Record name | Cerous hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15785-09-8 | |

| Record name | Cerium hydroxide (Ce(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium hydroxide (Ce(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015785098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium hydroxide (Ce(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。